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molecular formula C10H8N4S B8533715 2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

2-((Methylthio)(pyridin-3-ylamino)methylene)malononitrile

Cat. No. B8533715
M. Wt: 216.26 g/mol
InChI Key: HIXVLGAPGRNEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251911B1

Procedure details

A mixture of 11 g (64.6 mmol) of 3,3-bis-methylmercapto-2-cyano-acrylonitrile, 6 g (63.75 mmol) of 3-amino-pyridine and 50 ml of toluene is stirred at 60° C. for 18 hours. Filtration of the reaction mixture while still warm and washing of the filter residue with toluene yield 2-cyano-3-methylmercapto-3-(3-pyridylamino)-acrylonitrile; m.p. 180-181° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]([S:9][CH3:10])=[C:4]([C:7]#[N:8])[C:5]#[N:6].[NH2:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1>C1(C)C=CC=CC=1>[C:5]([C:4](=[C:3]([S:9][CH3:10])[NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)[C:7]#[N:8])#[N:6]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CSC(=C(C#N)C#N)SC
Name
Quantity
6 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
is stirred at 60° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
WASH
Type
WASH
Details
washing of the filter residue with toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C(C#N)=C(NC=1C=NC=CC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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